NPP1 Inhibitory Potency: Target Compound vs. 4-Fluoro Analog
The target compound inhibits human NPP1 with a Ki of 1.30E+4 nM (13 µM), while the closest 4-fluoro analog (BDBM50510619) shows an IC50 of 564 nM under comparable assay conditions [1]. This represents an approximately 23-fold lower potency for the target compound, indicating that the 4-hydroxy-3-nitro substitution yields a distinct structure-activity relationship (SAR) profile suitable for applications where a less potent NPP1 inhibitor is desired, or where the dual P2Y1 activity (absent in the 4-fluoro analog) is required [2]. The assay used recombinant human NPP1 expressed in COS-7 cell membranes with pNP-TMP as substrate.
| Evidence Dimension | NPP1 inhibition potency (Ki vs. IC50) |
|---|---|
| Target Compound Data | Ki = 1.30E+4 nM (13 µM) |
| Comparator Or Baseline | 2-(4-Fluorobenzylidene)-4,4-dimethyl-3-oxopentanenitrile: IC50 = 564 nM |
| Quantified Difference | ~23-fold lower potency for target compound |
| Conditions | Recombinant human NPP1, COS-7 cell membranes, pNP-TMP substrate, 10 min pre-incubation |
Why This Matters
Users requiring a scaffold with the 4-hydroxy-3-nitrophenyl substituent for downstream SAR studies or dual-target profiling must select the target compound; the 4-fluoro analog cannot serve as a potency-matched substitute.
- [1] BindingDB. BDBM50347447 Ki data and BDBM50510619 IC50 data for NPP1. BindingDB, 2012-2024. View Source
- [2] BindingDB. BDBM50510619 NPP1 IC50 = 564 nM. BindingDB, 2024. View Source
